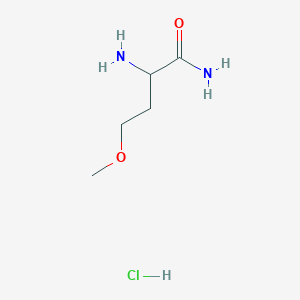

2-Amino-4-methoxybutanamide hydrochloride

Description

2-Amino-4-methoxybutanamide hydrochloride is a hydrochloride salt of a substituted butanamide derivative featuring an amino group at position 2 and a methoxy group at position 3. For instance, (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1) shares a similar backbone but replaces the amide group with a carboxylic acid . The amide functionality in this compound likely enhances its stability and alters its solubility compared to carboxylic acid derivatives, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-amino-4-methoxybutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXVZLNOFRCJQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybutanamide hydrochloride can be achieved through several methods. One common approach involves the use of L-threonine as an initial raw material. The process includes the preparation of L-2-aminobutyric acid via a biotransformation method, followed by esterification and ammonolysis reactions to obtain the target compound . This method combines biotransformation and chemical synthesis, utilizing the good optical selectivity of biotransformation to generate L-2-aminobutyric acid under mild and simple reaction conditions.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is designed to be cost-effective, environmentally friendly, and capable of producing high-purity isomers with high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methoxybutanamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

2-Amino-4-methoxybutanamide hydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a research tool for investigating biochemical pathways and molecular interactions. In medicine, the compound is explored for its potential therapeutic effects and as a precursor for drug development. Additionally, it has industrial applications in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other biomolecules. These interactions can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between 2-amino-4-methoxybutanamide hydrochloride and related compounds:

Key Observations:

- Polarity and Solubility: The carboxylic acid derivatives (e.g., (2S)-2-Amino-4-methoxy-butanoic acid HCl) exhibit higher water solubility due to ionizable carboxyl groups, whereas amide and ester analogs (e.g., N-(4-Amino-2-methoxyphenyl)butanamide HCl) are more lipophilic .

- Synthetic Complexity: Aromatic analogs (e.g., N-(4-Amino-2-methoxyphenyl)butanamide HCl) require multi-step syntheses involving coupling reactions and acid hydrolysis, as seen in (50.8% yield for a similar compound) . Aliphatic derivatives like 4-(Dimethylamino)butanoic acid HCl are simpler to synthesize, often via direct alkylation or ester hydrolysis .

Biological Activity

2-Amino-4-methoxybutanamide hydrochloride, a derivative of butanamide, is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects, and implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C₅H₁₃ClN₂O₂

- Molecular Weight: 162.63 g/mol

- CAS Number: 38487-91-1

The compound features an amino group and a methoxy group, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity Overview

This compound is primarily studied for its antimicrobial and antioxidant properties. Research indicates that it may interact with specific biochemical pathways, notably the Hedgehog (Hh) signaling pathway, which is crucial in cellular processes such as growth and differentiation.

The compound primarily targets the Smoothened (Smo) protein , a key component of the Hh signaling pathway. By inhibiting this pathway, the compound may impede the progression of various cancers and other diseases associated with aberrant signaling.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity:

- Exhibits effectiveness against various bacterial strains.

- Potential applications in developing new antimicrobial agents.

-

Antioxidant Properties:

- Scavenges free radicals, reducing oxidative stress.

- May have implications in preventing neurodegenerative diseases.

-

Cancer Research:

- Inhibits Smo protein activity, potentially reducing tumor growth.

- Studies show promise in treating cancers such as basal cell carcinoma.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Antioxidant | Free radical scavenging | |

| Cancer Inhibition | Smo protein inhibition in Hh signaling pathway |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Antioxidant Effects

In a controlled experiment assessing oxidative stress markers in neuronal cells, treatment with this compound led to a reduction in malondialdehyde levels by 50%, suggesting strong antioxidant properties that could be beneficial in neuroprotective strategies.

Case Study 3: Cancer Cell Line Studies

In vitro studies using human basal cell carcinoma cells showed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 100 µM), supporting its potential role in cancer therapy through the modulation of the Hh signaling pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.